2-(2-methoxyphenoxy)-1-(4-methylphenyl)ethanone
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Overview
Description
2-(2-Methoxyphenoxy)-1-(4-methylphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxyphenoxy group and a methylphenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyphenoxy)-1-(4-methylphenyl)ethanone typically involves the reaction of 2-methoxyphenol with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxyl group of 2-methoxyphenol attacks the carbonyl carbon of 4-methylbenzoyl chloride, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy and methyl groups can direct incoming electrophiles to specific positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
2-(2-Methoxyphenoxy)-1-(4-methylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-1-(4-methylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Anisole (methoxybenzene): Anisole is structurally similar but lacks the ethanone and methylphenyl groups.
4-Methoxyacetophenone: This compound has a similar structure but with a single methoxy group and an acetophenone backbone.
2-Methoxyphenyl isocyanate: This compound contains a methoxyphenyl group but differs in its functional group (isocyanate instead of ethanone).
Uniqueness: 2-(2-Methoxyphenoxy)-1-(4-methylphenyl)ethanone is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-(4-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-7-9-13(10-8-12)14(17)11-19-16-6-4-3-5-15(16)18-2/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPLWVHPNFSLQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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